1,4-Benzenediol, 2-bromo-6-methoxy-
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Description
“1,4-Benzenediol, 2-bromo-6-methoxy-” is a chemical compound with the molecular formula C7H7BrO3 . It is also known as 2-Bromo-6-methoxy-benzene-1,4-diol .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediol, 2-bromo-6-methoxy-” can be viewed using Java or Javascript . The molecular weight of this compound is 219.036 .Scientific Research Applications
Antibacterial Properties
1,4-Benzenediol, 2-bromo-6-methoxy- and its derivatives exhibit antibacterial properties. For instance, compounds derived from marine algae like Rhodomela confervoides have shown activity against various bacterial strains (Xu et al., 2003).
Synthesis Applications
This compound has been used in the synthesis of various chemical structures. For example, it played a role in the synthesis of (±)-4-isocymobarbatol (Tanaka & Oritani, 1995), and was involved in the synthesis and inhibition studies of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment (Huang Zhi-qiang, 2011)(https://consensus.app/papers/synthesis-protein-tyrosine-phosphatase-inhibition-cui/a7f03df69840517ab19dc994571069fe/?utm_source=chatgpt).
Photodynamic Therapy for Cancer
It has also found application in photodynamic therapy for cancer treatment. A study demonstrated the use of derivatives of this compound in zinc phthalocyanine, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Electronics
In the field of molecular electronics, derivatives of 1,4-Benzenediol, 2-bromo-6-methoxy- are used as building blocks for molecular wires, which are crucial components in the development of electronic devices (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
2-bromo-6-methoxybenzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLMMCGTLUUHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404042 |
Source
|
Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediol, 2-bromo-6-methoxy- | |
CAS RN |
61654-67-9 |
Source
|
Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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